

Physical properties of 2-Phenylbutan-2-ol (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenylbutan-2-ol**

Cat. No.: **B073489**

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **2-Phenylbutan-2-ol**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of **2-Phenylbutan-2-ol**, a tertiary alcohol with applications in organic synthesis. The focus is on its melting and boiling points, with detailed experimental protocols for their determination.

Physical Properties of 2-Phenylbutan-2-ol

2-Phenylbutan-2-ol (CAS: 1565-75-9) is a colorless liquid at room temperature.^[1] Its primary physical characteristics are summarized below. Note that the boiling point is highly dependent on ambient pressure.

Data Summary

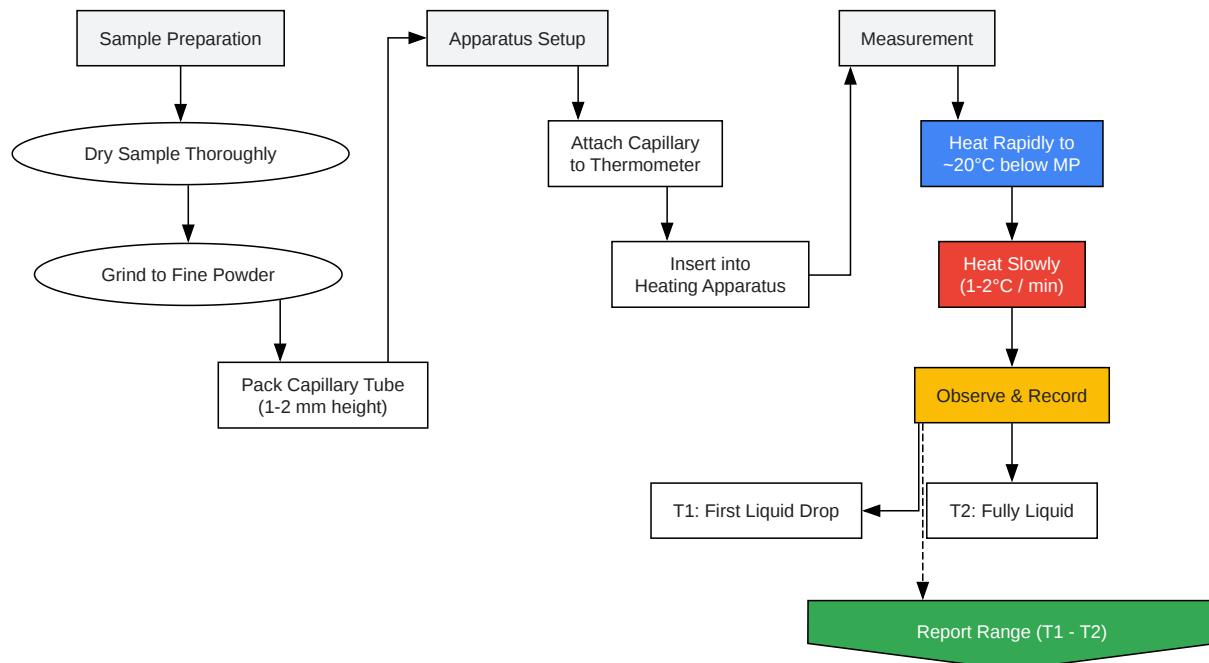
The quantitative physical property data for **2-Phenylbutan-2-ol** is presented in the table below for ease of reference and comparison.

Physical Property	Value	Conditions	Source(s)
Melting Point	~ -25 °C	Not Specified	[1]
-5 °C	Solvent: hexane	[2]	
Boiling Point	211.5 °C	at 760 mmHg (Standard Pressure)	[3]
107-108 °C	at 20 mmHg (Reduced Pressure)	[1] [2] [4] [5]	
Density	0.977 g/mL	at 25 °C	[2] [4]
Refractive Index	1.519	n20/D	[2] [4]
Molecular Formula	C ₁₀ H ₁₄ O	-	[1] [3]
Molecular Weight	150.22 g/mol	-	[1] [6]

Experimental Protocols

Accurate determination of physical properties such as melting and boiling points is fundamental for substance identification and purity assessment.[\[7\]](#) Impurities typically depress the melting point and broaden its range, while affecting the boiling point as well.[\[8\]](#)[\[9\]](#)

Melting Point Determination

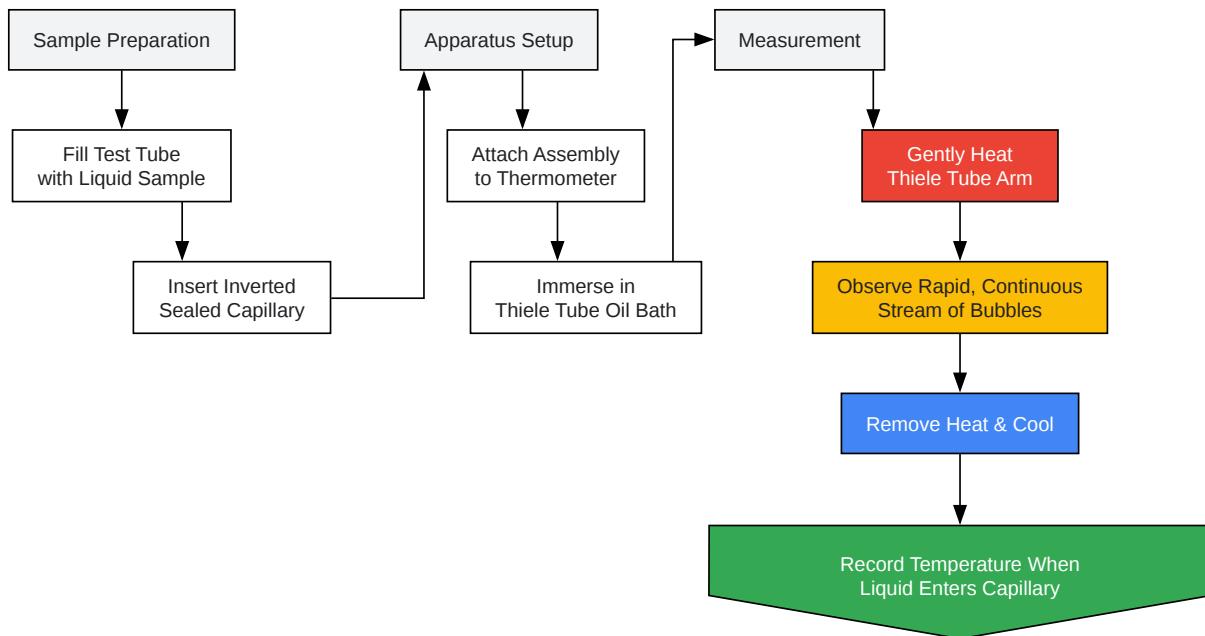

The melting point of a compound is the temperature range over which it transitions from a solid to a liquid state.[\[7\]](#) A common and effective method for its determination is using a capillary tube within a calibrated heating apparatus.

Methodology:

- Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat distribution.[\[7\]](#) This can be achieved by grinding the crystalline solid with a mortar and pestle.
- Capillary Tube Packing: A small amount of the powdered sample is introduced into a capillary tube (sealed at one end). The tube is tapped gently to pack the sample tightly into

the bottom, aiming for a sample height of 1-2 mm.[8]

- Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).[10]
- Heating and Observation: The apparatus is heated rapidly to about 20°C below the expected melting point.[10] Then, the heating rate is reduced significantly to a slow and steady 1-2°C per minute.
- Data Recording: Two temperatures are recorded to define the melting point range:
 - T_1 : The temperature at which the first drop of liquid becomes visible.[10]
 - T_2 : The temperature at which the entire sample has completely liquefied.[10] The result is reported as the range $T_1 - T_2$. A sharp melting point range (0.5-1.0°C) is indicative of a pure compound.[8]


[Click to download full resolution via product page](#)**Caption:** Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For small sample quantities, the Thiele tube method is highly effective.

Methodology:

- Sample Preparation: A small volume (approximately 0.5 mL) of the liquid sample is placed into a small test tube or fusion tube.[11]
- Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[12]
- Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band, aligning the sample with the thermometer bulb.[13] This entire unit is then clamped and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is fully submerged.[11]
- Heating: The side arm of the Thiele tube is heated gently with a burner. The shape of the tube facilitates the circulation of the oil, ensuring uniform temperature distribution.
- Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tube.[13]
- Data Recording: Once a steady stream of bubbles is observed, the heat source is removed. The apparatus is allowed to cool slowly. The bubbling will stop, and as the temperature drops further, the liquid will be drawn up into the capillary tube. The boiling point is the temperature recorded at the exact moment the liquid enters the capillary tube.[11]

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination (Thiele Tube Method).

Synthesis Pathway Overview

For context, **2-Phenylbutan-2-ol** is a tertiary alcohol and is commonly synthesized via a Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. Two primary combinations are:

- Reacting acetophenone ($C_6H_5COCH_3$) with ethylmagnesium bromide (C_2H_5MgBr).[\[14\]](#)
- Reacting ethyl phenyl ketone ($C_6H_5COC_2H_5$) with methylmagnesium bromide (CH_3MgBr).[\[14\]](#)[\[15\]](#)

Following the reaction, hydrolysis is performed to yield the final **2-Phenylbutan-2-ol** product.

[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylbutan-2-ol [chembk.com]
- 2. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]
- 3. 2-phenyl-2-butanol | 1565-75-9 [chemnet.com]
- 4. 2-フェニル-2-ブタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]
- 6. 2-Phenylbutan-2-ol | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. almaaql.edu.iq [almaaql.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 2-Phenylbutan-2-ol can be prepared by which of the following combinations ? [allen.in]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [Physical properties of 2-Phenylbutan-2-ol (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073489#physical-properties-of-2-phenylbutan-2-ol-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com